molecular formula C18H20FN5OS B12843433 Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-

Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-

Cat. No.: B12843433
M. Wt: 373.4 g/mol
InChI Key: DMFNBTIKQBBCQN-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazinoindole-based acetamides, characterized by a 1,2,4-triazino[5,6-b]indole core substituted with fluorine at position 8 and a thioether-linked acetamide moiety.

Properties

Molecular Formula

C18H20FN5OS

Molecular Weight

373.4 g/mol

IUPAC Name

N-cyclohexyl-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide

InChI

InChI=1S/C18H20FN5OS/c1-24(12-5-3-2-4-6-12)15(25)10-26-18-21-17-16(22-23-18)13-9-11(19)7-8-14(13)20-17/h7-9,12H,2-6,10H2,1H3,(H,20,21,23)

InChI Key

DMFNBTIKQBBCQN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)F)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- typically involves multiple steps, including the formation of the triazinoindole core, introduction of the fluoro substituent, and subsequent attachment of the cyclohexyl and thioether groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms, to optimize efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds structurally related to Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-. For instance:

  • Anticancer Activity : Compounds with similar triazine and indole structures have shown significant growth inhibition against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types including ovarian and lung cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways responsible for tumor growth and survival. This includes interference with DNA synthesis and repair mechanisms.

Antimicrobial Applications

In addition to its anticancer properties, Acetamide derivatives have been evaluated for their antimicrobial activity:

  • Broad-Spectrum Activity : Research indicates that related compounds exhibit activity against a range of bacteria and fungi. For example, studies have shown efficacy against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains .
  • Evaluation Methods : The antimicrobial efficacy is typically assessed through Minimum Inhibitory Concentration (MIC) tests and other standard microbiological assays to determine the effectiveness against specific pathogens.

Case Studies

A few notable case studies involving compounds similar to Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- include:

  • Study on Anticancer Properties : A series of synthesized acetamides showed promising results in inhibiting cancer cell proliferation in vitro across a panel of human tumor cell lines . The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy.
  • Antimicrobial Evaluation : Another investigation focused on the synthesis of related acetamides that displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . These findings support the continued exploration of acetamides as potential therapeutic agents.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoro-substituted triazinoindole moiety is believed to play a key role in its binding affinity and selectivity, while the thioether linkage may influence its overall stability and reactivity .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The target compound and share a fluoro group at position 8, which may improve metabolic stability and binding affinity compared to non-halogenated analogs .
  • N-Substituents : The N-cyclohexyl group in the target compound increases lipophilicity (clogP ≈ 3.5 estimated) compared to smaller alkyl (e.g., isopropyl in ) or aryl groups (e.g., 4-fluorophenyl in ).

Comparison with Analog Syntheses

  • Amide Coupling: Compound 15 () was synthesized via amide bond formation between 2-((5-methyl-triazinoindol-3-yl)thio)acetic acid and 4-fluoroaniline, yielding 32% after purification.
  • 1,3-Dipolar Cycloaddition : Evidence highlights copper-catalyzed azide-alkyne cycloaddition for triazole-containing analogs, though this method is less relevant to the target compound’s thioether linkage.

Pharmacological and Physicochemical Properties

Activity Insights

  • Solubility : The N-cyclohexyl group may reduce aqueous solubility compared to N-aryl analogs (e.g., ), necessitating formulation optimization.

Stability and Metabolism

  • Metabolic Sites : The fluorine atom at position 8 likely reduces oxidative metabolism, while the thioether linkage may be susceptible to glutathione-mediated cleavage.

Biological Activity

Acetamide, N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- is a compound that has garnered attention due to its potential biological activities. The structure includes a cyclohexyl group and a triazine moiety, which are known to influence the pharmacological properties of compounds. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of Acetamide derivatives often involves the reaction of cyclohexylpropionic acid with various thiazole or benzothiazole derivatives. For instance, the synthesis pathway typically begins with the esterification of cyclohexylpropionic acid followed by hydrazine hydrate treatment to yield hydrazide intermediates. These intermediates can then undergo further reactions to form the desired acetamide derivatives.

Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit a broad spectrum of antimicrobial activities. For example:

  • Antibacterial Activity : Compounds similar to Acetamide have shown significant antibacterial effects against various strains of bacteria. The mechanism often involves inhibition of cell wall synthesis or interference with protein synthesis.
  • Antifungal Activity : Similar triazole compounds have demonstrated effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL .

Antiviral Activity

Triazole derivatives are also being explored for their antiviral properties. Certain compounds have shown activity against viruses by inhibiting viral replication processes. For instance, modifications in the triazole structure can enhance activity against specific viral targets, making them promising candidates for further development .

Case Studies

  • In Vitro Studies : A study evaluating the efficacy of triazole derivatives against Acanthamoeba castellanii trophozoites revealed that certain modifications led to increased cytotoxicity compared to standard treatments .
  • In Vivo Studies : Research on related triazole compounds has shown promising results in animal models for treating infections caused by resistant bacterial strains. Efficacy was measured through survival rates and reduction in pathogen load.

Structure-Activity Relationship (SAR)

The biological activity of Acetamide derivatives can be influenced by various structural components:

  • Cyclohexyl Group : This hydrophobic moiety may enhance membrane permeability and interaction with biological targets.
  • Triazole Ring : The presence of electron-withdrawing groups on the triazole ring has been linked to increased potency against microbial agents.

Data Summary

Property Value/Observation
Chemical Structure C18H20FN5OS
Synthesis Yield Varies; typically around 79% for some derivatives
Antibacterial MIC 1.6 - 25 μg/mL for related compounds
Antifungal MIC 12.5 - 25 μg/mL for Aspergillus niger
In Vitro Efficacy Significant reduction in pathogen viability in studies

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